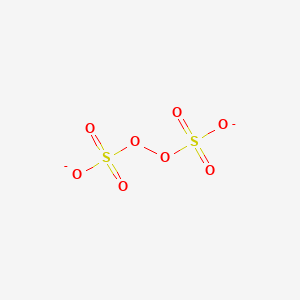
Peroxydisulfate
Cat. No. B1198043
Key on ui cas rn:
15092-81-6
M. Wt: 192.13 g/mol
InChI Key: JRKICGRDRMAZLK-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US07576254B2
Procedure details


Samples were generated by adding the contaminants listed in the table, with sodium persulfate and potassium hydroxide (KOH), to distilled water in 40 mL VOA bottle. The concentrations of the contaminants were set so that their initial concentrations were on the order of 10-20 mg/L (see table). The sodium persulfate was dosed so that its concentration was 25 mg/L, and KOH was dosed to give a mole ratio of KOH to persulfate in the range of 0.2, 0.38, 0.5 or 0.8. A mole ratio of 0.38 KOH: persulfate generated a pH of 11.5 after 7 days and 10.5 after 14 days.


Name

Name
Identifiers


|
REACTION_CXSMILES
|
[S:1]([O:5][O:6][S:7]([O-:10])(=[O:9])=[O:8])([O-:4])(=[O:3])=[O:2].[Na+].[Na+].[OH-].[K+:14]>>[OH-:2].[K+:14].[S:1]([O:5][O:6][S:7]([O-:10])(=[O:9])=[O:8])([O-:4])(=[O:3])=[O:2] |f:0.1.2,3.4,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[Na+].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding the contaminants
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
to distilled water in 40 mL VOA bottle
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrations
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
